molecular formula C5F8I2O2 B12103861 4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane CAS No. 137635-01-9

4,5-Difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane

Cat. No.: B12103861
CAS No.: 137635-01-9
M. Wt: 497.85 g/mol
InChI Key: MLMODTZUFADODX-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C5F8I2O2 and a molecular weight of 497.85 g/mol . This compound is characterized by the presence of two iodine atoms and multiple fluorine atoms, making it highly electronegative and reactive. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- typically involves the reaction of 1,3-dioxolane derivatives with fluorinating and iodinating agents. One common method includes the use of trifluoromethyl groups and iodine in the presence of a catalyst to achieve the desired substitution on the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated or fluorinated derivatives, while oxidation and reduction can lead to different functional groups being introduced or removed .

Scientific Research Applications

1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- involves its ability to interact with various molecular targets due to its high electronegativity and reactivity. The compound can form strong bonds with nucleophiles and participate in various chemical reactions, altering the structure and function of target molecules. The pathways involved include nucleophilic substitution, oxidation-reduction, and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(Trifluoromethyl)-4,5-difluoro-1,3-dioxole: Similar in structure but lacks the iodine atoms.

    4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane: Contains chlorine atoms instead of iodine.

Uniqueness

1,3-Dioxolane, 4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)- is unique due to the presence of both iodine and fluorine atoms, which impart distinct chemical properties such as high reactivity and the ability to form strong bonds with nucleophiles. This makes it particularly useful in applications requiring high electronegativity and reactivity .

Properties

CAS No.

137635-01-9

Molecular Formula

C5F8I2O2

Molecular Weight

497.85 g/mol

IUPAC Name

4,5-difluoro-4,5-diiodo-2,2-bis(trifluoromethyl)-1,3-dioxolane

InChI

InChI=1S/C5F8I2O2/c6-2(7,8)1(3(9,10)11)16-4(12,14)5(13,15)17-1

InChI Key

MLMODTZUFADODX-UHFFFAOYSA-N

Canonical SMILES

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)I)(F)I

Origin of Product

United States

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